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Introduction
ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction

(PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in

a subset of aggressive hematological malignancies, particularly in acute leukemias harboring

MLL gene rearrangements. By disrupting the Menin-MLL complex, ML399 offers a targeted

therapeutic strategy to reverse the oncogenic gene expression program initiated by MLL fusion

proteins. This technical guide provides a comprehensive overview of the pharmacodynamics of

ML399, including its mechanism of action, quantitative biochemical and cellular activity, and

detailed experimental protocols for its evaluation.

Mechanism of Action: Disrupting the Menin-MLL
Oncogenic Axis
ML399 exerts its therapeutic effect by directly binding to Menin and competitively inhibiting its

interaction with the N-terminal region of MLL or MLL fusion proteins. In MLL-rearranged

leukemias, the fusion proteins recruit Menin to chromatin, which is essential for the

upregulation of downstream target genes such as HOXA9 and MEIS1. These genes are critical

for maintaining the leukemic state by promoting proliferation and blocking differentiation of

hematopoietic progenitor cells.
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By occupying the MLL binding pocket on Menin, ML399 effectively displaces MLL fusion

proteins from their target gene promoters. This leads to the downregulation of HOXA9 and

MEIS1 expression, ultimately resulting in the inhibition of leukemic cell growth, induction of

apoptosis, and promotion of cellular differentiation.

Quantitative Pharmacodynamic Profile
The activity of ML399 has been characterized through a series of in vitro biochemical and cell-

based assays, demonstrating its high potency and selectivity for MLL-rearranged leukemia

cells.

Parameter Value Assay Type
Cell
Line/System

Reference

IC50 90 nM
Fluorescence

Polarization

In vitro Menin-

MLL interaction
[1]

GI50 ~4 µM
MTT Cell

Viability Assay

MLL-AF9

leukemia cells
[2]

Solubility (PBS,

pH 7.4)
86.9 ± 8.2 µM

Probe Chemical

Characterization
N/A [2]

Stability in PBS

(24h)
98.6% remaining LC-MS N/A [2]

Stability in PBS

(48h)
96.1% remaining LC-MS N/A [2]

Signaling Pathway
The signaling pathway disrupted by ML399 is central to the pathogenesis of MLL-rearranged

leukemia. The following diagram illustrates the mechanism of action of ML399.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.researchgate.net/publication/274259920_Pharmacologic_Inhibition_of_the_Menin-MLL_Interaction_Blocks_Progression_of_MLL_Leukemia_In_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.benchchem.com/product/b609167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of ML399

Cell NucleusMechanism of Action of ML399

MLL-Fusion

MLL-Fusion-Menin
Complex

Menin

Target Gene Promoters
(e.g., HOXA9, MEIS1)

Binds to Leukemogenic
Gene Expression

Activates

ML399 Inhibits Interaction

ML399 disrupts the Menin-MLL fusion protein interaction.
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ML399 disrupts the Menin-MLL fusion protein interaction.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Menin-MLL inhibitors. The

following sections provide protocols for the key assays used to characterize ML399.

Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction
This biochemical assay quantitatively measures the ability of a compound to disrupt the

interaction between Menin and a fluorescently labeled MLL-derived peptide.

Materials:

Full-length human Menin protein

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-43)

Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA, 0.5 mg/mL

bovine gamma globulin

ML399 stock solution in DMSO
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384-well, low-volume, black, non-binding surface plates

Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535

nm)

Procedure:

Prepare serial dilutions of ML399 in Assay Buffer.

In a 384-well plate, add the diluted ML399 solutions. Include wells with buffer and DMSO as

negative controls (0% inhibition) and wells with a known potent inhibitor or no Menin protein

as positive controls (100% inhibition).

Add the fluorescently labeled MLL peptide to all wells at a final concentration determined by

prior titration (typically in the low nanomolar range).

Initiate the binding reaction by adding the Menin protein to all wells (except for the 100%

inhibition control without Menin) at a concentration that yields approximately 75-80% of the

maximum polarization signal.

Incubate the plate at room temperature for 30 minutes, protected from light.

Measure the fluorescence polarization of each well using the plate reader.

Calculate the percent inhibition for each concentration of ML399 and determine the IC50

value by fitting the data to a four-parameter logistic equation.
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Fluorescence Polarization Assay Workflow

Start

Prepare serial dilutions of ML399

Add ML399 and controls to 384-well plate

Add fluorescently labeled MLL peptide

Add Menin protein to initiate binding

Incubate at RT for 30 min

Measure fluorescence polarization

Calculate % inhibition and IC50

End

Workflow for the Menin-MLL FP assay.
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Workflow for the Menin-MLL FP assay.
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MTT Cell Viability Assay in MLL-AF9 Cells
This cell-based assay assesses the effect of ML399 on the proliferation of MLL-rearranged

leukemia cells.

Materials:

MLL-AF9 expressing leukemia cells (e.g., murine bone marrow cells transformed with MLL-

AF9)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and

appropriate cytokines)

ML399 stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well clear-bottom cell culture plates

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed MLL-AF9 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL

of complete medium.

Prepare serial dilutions of ML399 in complete medium and add them to the wells. Include

DMSO-treated wells as a vehicle control.

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve

the formazan crystals.
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Measure the absorbance of each well at 570 nm using a microplate reader.

Calculate the percentage of cell growth inhibition (GI) for each concentration of ML399
relative to the vehicle control and determine the GI50 value.
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MTT Cell Viability Assay Workflow

Start

Seed MLL-AF9 cells in 96-well plate

Add serial dilutions of ML399

Incubate for 72 hours

Add MTT solution

Incubate for 4 hours

Add solubilization buffer

Incubate overnight

Measure absorbance at 570 nm

Calculate % growth inhibition and GI50

End

Workflow for the MTT cell viability assay.
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Workflow for the MTT cell viability assay.
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Off-Target Profile
The selectivity of ML399 was assessed using the Eurofins Lead Profiler screen, which

evaluated its activity against a panel of 68 G-protein coupled receptors (GPCRs), ion channels,

and transporters at a concentration of 10 µM.[2] The results indicated that ML399 has 16

significant off-target activities, which include a number of monoaminergic and ion channel

targets.[2] Further investigation is ongoing to determine the impact of these off-target activities

on the in vivo proof-of-concept studies. A detailed quantitative breakdown of these off-target

interactions is not publicly available at this time.

Conclusion
ML399 is a valuable chemical probe for studying the biology of MLL-rearranged leukemias and

serves as a promising starting point for the development of novel therapeutics. Its potent and

specific inhibition of the Menin-MLL interaction leads to the downregulation of key oncogenic

drivers and subsequent inhibition of leukemia cell proliferation. The experimental protocols and

pharmacodynamic data presented in this guide provide a solid foundation for researchers and

drug development professionals working to advance targeted therapies for this challenging

disease. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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